

MI-773: A Potent and Selective MDM2 Inhibitor for Antineoplastic Therapy

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MI-773, also known as SAR405838, is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 protein-protein interaction. By disrupting this critical interaction, MI-773 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest, apoptosis, and potent antineoplastic activity in cancers harboring wild-type TP53. This technical guide provides a comprehensive overview of the preclinical data supporting the antineoplastic activity of MI-773, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by regulating cell cycle checkpoints, DNA repair, and apoptosis. In many cancers with wild-type TP53, the function of p53 is abrogated by its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.

MI-773 is a spiro-oxindole derivative designed to mimic the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for its binding to MDM2. **MI-773** binds with high affinity (Ki = 0.88 nM) to the p53-binding pocket of MDM2, effectively blocking the MDM2-p53 interaction.[1][2] This disruption prevents the degradation of p53, leading to its accumulation in



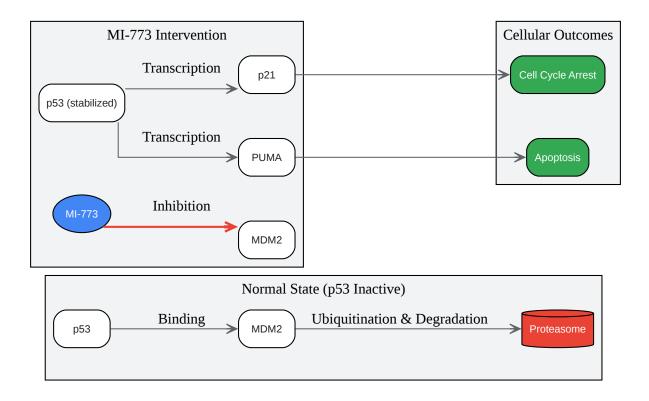




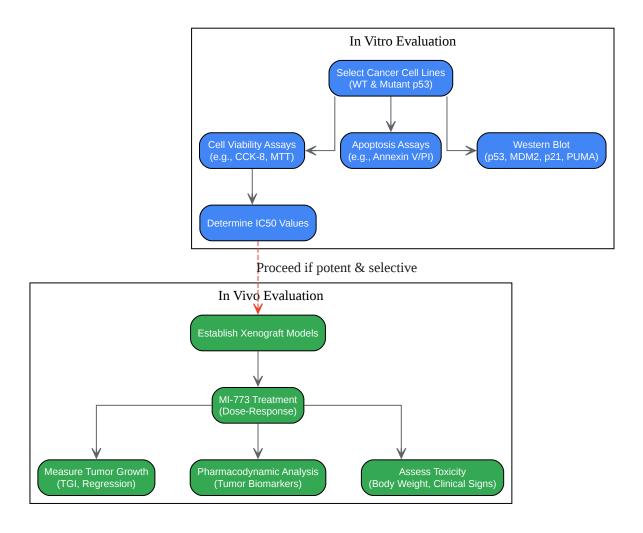
the nucleus. Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (p21), BBC3 (PUMA), and BAX, which in turn mediate cell cycle arrest and apoptosis.[3]

The following diagram illustrates the mechanism of action of MI-773.

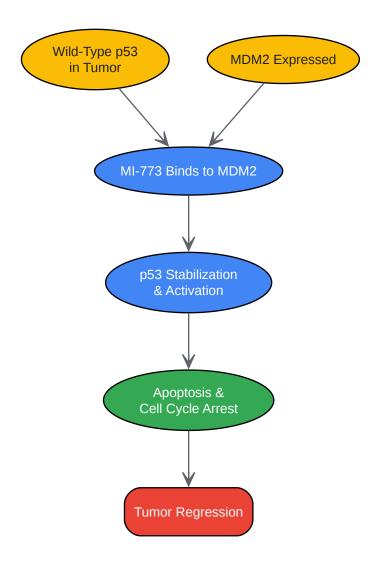












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